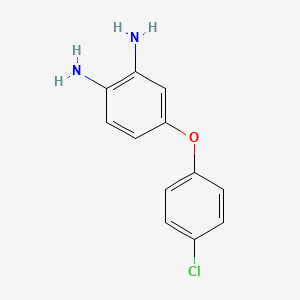

4-(4-chlorophenoxy)benzene-1,2-diamine

Description

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

4-(4-chlorophenoxy)benzene-1,2-diamine |

InChI |

InChI=1S/C12H11ClN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2 |

InChI Key |

BPJWXSXMZMHEME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)benzene-1,2-diamine typically involves the following steps:

Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Etherification: The final step involves the etherification of the amino compound with p-chlorophenol under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorophenoxy)benzene-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. In a research article published in RSC Medicinal Chemistry, derivatives of 4-(4-chlorophenoxy)benzene-1,2-diamine exhibited significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentrations (MICs) were determined using a standardized method, revealing promising results for further development as antimycobacterial drugs .

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 4-(4-Chlorophenoxy)benzene-1,2-diamine | 0.125 - 250 | M. tuberculosis |

| Clofazimine Analog | 0.5 - 1000 | M. avium |

Antileishmanial and Antiplasmodial Properties

The compound is also a key reagent in synthesizing clofazimine analogs, which have shown antileishmanial and antiplasmodial activities. A study detailed the synthesis of these analogs, which were tested against Leishmania species and Plasmodium falciparum, demonstrating significant efficacy .

Dye Synthesis

4-(4-Chlorophenoxy)benzene-1,2-diamine is utilized in the preparation of various dyes, particularly monoaminophenazine dyes. These dyes are notable for their vibrant colors and stability, making them suitable for applications in textiles and coatings .

| Dye Type | Application | Stability |

|---|---|---|

| Monoaminophenazine Dyes | Textiles | High |

| Benzoimidazolin-2-one Dyes | Coatings | Moderate |

Antimicrobial Activity Assessment

A study conducted at Al-Azhar University evaluated the antimicrobial properties of synthesized compounds derived from 4-(4-chlorophenoxy)benzene-1,2-diamine. The compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, revealing effective inhibition with varying degrees of activity compared to standard antibiotics .

Table: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 6.25 |

| Escherichia coli | 20 | 12.5 |

Structure-Activity Relationship Studies

In-depth structure-activity relationship (SAR) studies have been conducted to understand how modifications to the chemical structure impact biological activity. The presence of electron-withdrawing groups like chlorine significantly enhances antimicrobial efficacy by improving binding affinity to target sites .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(4-chlorophenoxy)benzene-1,2-diamine and related compounds:

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., 4-Cl-phenoxy, 4-Cl-3-F) reduce electron density on the diamine, slowing condensation reactions but increasing stability in acidic conditions . Electron-donating groups (e.g., phenoxy, methoxy) accelerate reactions with carbonyl substrates but may reduce metabolic stability .

Biological Activity: 4-(4-Chlorophenoxy)benzene-1,2-diamine derivatives show promise in antitumor and antiplasmodial applications due to enhanced binding to enzyme active sites . N1-(4-Chlorophenyl)benzene-1,2-diamine is critical in synthesizing clozapine-like drugs, where the chlorophenyl group modulates dopamine receptor affinity .

Bulky substituents (e.g., morpholinoethoxy) require tailored purification methods, such as silica gel chromatography with gradient elution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-chlorophenoxy)benzene-1,2-diamine, and what analytical techniques validate its purity?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or oxidative coupling. For example, electrochemical P–N/O coupling under mild conditions (e.g., flow electrosynthesis at 5–10 mA current with Pt electrodes) can generate arylphosphinamides from amines like benzene-1,2-diamine derivatives . Post-synthesis, purity is validated via HPLC, NMR (e.g., resolving aromatic protons at δ 6.5–8.0 ppm), and mass spectrometry. Crystallization in polar solvents (e.g., ethanol/water mixtures) followed by single-crystal X-ray diffraction (SCXRD) confirms structural integrity .

Q. How is the crystal structure of 4-(4-chlorophenoxy)benzene-1,2-diamine determined, and what software tools are recommended for refinement?

- Methodology : SCXRD data are collected using Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure solution employs direct methods (e.g., SHELXT ), followed by refinement with SHELXL (e.g., anisotropic displacement parameters for non-H atoms). Visualization and analysis of hydrogen-bonding networks are performed using Mercury, which enables overlay comparisons and Hirshfeld surface analysis .

Q. What safety precautions are critical when handling reactive intermediates during synthesis?

- Methodology : Use inert atmosphere (N₂/Ar) for air-sensitive steps (e.g., amine deprotonation). Chlorinated intermediates require fume hoods and PPE due to toxicity (R20/21/22 codes ). Monitor exothermic reactions (e.g., coupling steps) with temperature probes to prevent thermal runaway .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement (e.g., disorder, twinning)?

- Methodology : For disordered regions, split atomic positions with occupancy factors refined isotropically (e.g., SHELXL’s PART instruction ). For twinned data, apply twin-law matrices (e.g., BASF parameter in SHELXL) and validate via R-factor convergence (<5% difference between R₁ and wR₂). Mercury’s validation tools (e.g., electron density maps) help identify missed symmetry .

Q. What strategies optimize electrochemical synthesis of derivatives with improved selectivity?

- Methodology : Fine-tune reaction conditions:

- Electrode material : Pt anodes enhance P–N coupling efficiency over carbon .

- Solvent : Acetonitrile improves charge transfer vs. DMF.

- Additives : LiClO₄ (0.1 M) as supporting electrolyte reduces side reactions.

Monitor reaction progress via in-situ FTIR or cyclic voltammetry to detect intermediates.

Q. How can computational modeling guide the design of derivatives with tailored electronic properties?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict substituent effects on HOMO-LUMO gaps. For example, electron-withdrawing groups (e.g., -CF₃) lower LUMO levels, enhancing redox activity. Validate predictions via UV-Vis spectroscopy and cyclic voltammetry .

Q. What are the challenges in analyzing tautomeric equilibria of 4-(4-chlorophenoxy)benzene-1,2-diamine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.